molecular formula C11H12F2O2 B1529316 2,3-Difluoro-alpha-(1-methylethyl)-benzeneacetic acid CAS No. 1342082-49-8

2,3-Difluoro-alpha-(1-methylethyl)-benzeneacetic acid

Cat. No. B1529316
M. Wt: 214.21 g/mol
InChI Key: KCOCQKFNSXQYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-alpha-(1-methylethyl)-benzeneacetic acid, also known as 2,3-DFMA, is a fluorinated carboxylic acid compound used extensively in scientific research. It is a white powder that is insoluble in water and soluble in organic solvents. 2,3-DFMA has been found to have a wide range of applications in both biochemical and physiological research, and is used in a variety of laboratory experiments. In

Scientific Research Applications

Aggregation-Induced Emission Nanofiber as a Dual Sensor

A study by Xue et al. (2017) demonstrated the synthesis of compounds exhibiting aggregation-induced emission properties. These compounds form gels and exhibit fluorescence enhancement, enabling them to act as effective dual sensors for aromatic amine and volatile acid vapors. The study highlights the potential application in developing sensitive and selective chemical sensors.

Radical Reactions for Organic Compound Synthesis

The research by Kondratov et al. (2015) explored radical reactions of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers. This methodology was applied in the synthesis of 3,3-difluoro-GABA, showcasing the utility of fluorinated compounds in synthesizing biologically relevant molecules.

Synthesis and Electronic Properties of Tetrafluoropentacene

Chien et al. (2013) focused on the synthesis of 1,2,3,4-tetrafluoropentacene, analyzing its stability and charge transport properties in OFET devices. This study, detailed in their publication, opens avenues for the application of fluorinated aromatic compounds in electronic and optoelectronic devices.

New Calcium Indicators and Buffers

Tsien's work in 1980 introduced a new family of high-affinity buffers and optical indicators for Ca2+ with high selectivity against magnesium and protons. These compounds, derivatives of BAPTA, offer improved performance over traditional chelators like EGTA for biological applications, as detailed in the study.

Intramolecular Cyclization of Nitroalkanes

Nakamura et al. (2007) investigated the cyclization reaction of methyl 3-aryl-2-nitropropionates to produce 4H-1,2-benzoxazines. This reaction, favored by electron-withdrawing groups, represents an innovative approach to functionalizing aromatic rings, as described in their publication.

properties

IUPAC Name

2-(2,3-difluorophenyl)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-6(2)9(11(14)15)7-4-3-5-8(12)10(7)13/h3-6,9H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOCQKFNSXQYAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=C(C(=CC=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Difluorophenyl)-3-methylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-Difluoro-alpha-(1-methylethyl)-benzeneacetic acid
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